molecular formula C15H18N2O4S B2764240 1-((1-(m-Tolylsulfonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione CAS No. 2309751-70-8

1-((1-(m-Tolylsulfonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione

Cat. No.: B2764240
CAS No.: 2309751-70-8
M. Wt: 322.38
InChI Key: SNQAWUKHZNHXRW-UHFFFAOYSA-N
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Description

1-((1-(m-Tolylsulfonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione ( 2309751-70-8) is a synthetic organic compound with a molecular formula of C15H18N2O4S and a molecular weight of 322.38 g/mol . This chemical features a hybrid structure incorporating two pharmaceutically significant moieties: an azetidinone (beta-lactam) ring and a pyrrolidine-2,5-dione (succinimide) scaffold . The pyrrolidine-2,5-dione core is a recognized pharmacophore in central nervous system (CNS) drug discovery, notably as the structural foundation of the anticonvulsant ethosuximide . Derivatives based on this scaffold have demonstrated a broad spectrum of anticonvulsant activity in preclinical models, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests . The mechanism of action for such compounds often involves modulation of neuronal voltage-sensitive sodium and L-type calcium channels . Concurrently, the azetidinone ring is a privileged structure in medicinal chemistry, best known for its antibiotic properties but also explored for diverse biological activities, including anti-inflammatory, anti-malarial, and cholesterol absorption inhibition . The integration of these two rings into a single molecule makes this compound a valuable intermediate for constructing hybrid molecules and exploring multifunctional ligands, a modern approach for targeting complex diseases . Researchers may employ this compound in the synthesis of novel bioactive molecules, investigation of structure-activity relationships (SAR), and probing mechanisms of action related to ion channel modulation. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[[1-(3-methylphenyl)sulfonylazetidin-3-yl]methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-11-3-2-4-13(7-11)22(20,21)16-8-12(9-16)10-17-14(18)5-6-15(17)19/h2-4,7,12H,5-6,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQAWUKHZNHXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CC(C2)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(m-Tolylsulfonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors. For instance, starting from a suitable amine and an electrophile, the azetidine ring can be formed under basic conditions.

    Introduction of the m-Tolylsulfonyl Group: The m-tolylsulfonyl group is introduced through sulfonylation reactions. This involves reacting the azetidine intermediate with m-toluenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment to Pyrrolidine-2,5-dione: The final step involves coupling the azetidine derivative with pyrrolidine-2,5-dione. This can be achieved through nucleophilic substitution reactions, where the azetidine derivative acts as a nucleophile attacking the electrophilic carbonyl carbon of the pyrrolidine-2,5-dione.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of reaction parameters would be essential.

Chemical Reactions Analysis

Types of Reactions

1-((1-(m-Tolylsulfonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the pyrrolidine-2,5-dione core, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-((1-(m-Tolylsulfonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of multi-functionalized frameworks.

    Biological Studies: It can be used to study enzyme interactions and receptor binding due to its unique structural features.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 1-((1-(m-Tolylsulfonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione exerts its effects involves its interaction with specific molecular targets. The m-tolylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The azetidine ring may also play a role in binding to biological macromolecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Key Observations :

  • Azetidine vs.
  • Sulfonyl Group Impact : The m-tolylsulfonyl group may enhance solubility and electron-withdrawing effects, contrasting with acetyl or aryloxy substituents in other analogs, which prioritize hydrogen bonding or π-π interactions .

Pharmacological Activity Comparison

Table 2: Pharmacological Profiles of Selected Analogues

Compound Class Anticonvulsant Activity Antimicrobial Activity Mechanism of Action References
Mannich Bases (Pyridine-Pyrrolidine-dione) Not reported Moderate (bacterial/fungal) Disruption of microbial cell membranes
3-Substituted Pyrrolidine-2,5-diones (e.g., 3-methylcyclohexane) ED₅₀ = 30 mg/kg (scPTZ test) Not reported Voltage-gated sodium/calcium channel inhibition
Thiophene-Morpholine Derivatives ED₅₀ = 45 mg/kg (MES test) Not reported Dual sodium/calcium channel modulation, GABAergic effects
N-(Organothio)succinimides Not reported Not reported Sulfenylation agents (synthetic utility)

Key Observations :

  • Anticonvulsant Efficacy : 3,3-Dialkyl and spirocyclic pyrrolidine-2,5-diones (e.g., 3-methylcyclohexane derivatives) show superior anticonvulsant activity compared to unsubstituted analogs, suggesting steric and electronic optimization at position 3 is critical . The target compound’s azetidine substituent may similarly enhance receptor binding.
  • Antimicrobial Limitations : Mannich base derivatives exhibit moderate activity, but the lack of sulfonyl or azetidine groups in these compounds highlights a structural divergence from the target molecule .

Biological Activity

1-((1-(m-Tolylsulfonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including a sulfonyl group and a pyrrolidine-2,5-dione moiety, which are known to contribute to various biological effects. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-((1-(m-Tolylsulfonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione can be represented as follows:

C15H18N2O3S\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

This structure includes:

  • Azetidine Ring : Known for its role in various bioactive compounds.
  • Pyrrolidine-2,5-dione Moiety : Associated with several pharmacological activities.

The biological activity of 1-((1-(m-Tolylsulfonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione is primarily attributed to its interaction with specific molecular targets. The sulfonyl group may enhance the compound's ability to form hydrogen bonds with biological macromolecules, influencing enzyme activity and receptor interactions.

Target Interactions

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to altered cellular processes.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, affecting signal transduction pathways.

Antimicrobial Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds typically range from 3.58 to 8.74 µM against selective microbial strains .

Anticancer Activity

The anticancer potential of similar pyrrolidine derivatives has been evaluated using various cancer cell lines. For example:

  • Compounds were tested against the MCF-7 breast cancer cell line using the MTT assay.
  • IC50 values for potent derivatives ranged from 1 to 7 µM, indicating significant cytotoxicity compared to standard treatments like doxorubicin (IC50 = 0.5 µM) .

Study 1: Antiproliferative Effects

A study focused on the antiproliferative effects of pyrrolidine derivatives revealed that specific structural modifications could enhance their efficacy against cancer cells. The presence of electron-withdrawing groups at the para position was found to increase antimicrobial activity significantly .

Study 2: Structure–Activity Relationship (SAR)

Research on SAR highlighted that substituents on the azetidine ring could dramatically influence the biological activity of the compounds. For example:

  • Electron-Drawing Groups : Increased antimicrobial potential.
  • Electron-Donating Groups : Enhanced anticancer and antioxidant activities .

Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the therapeutic potential of 1-((1-(m-Tolylsulfonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione. Pyrrolidine derivatives are generally characterized by good bioavailability due to their lipophilic nature and ability to penetrate cellular membranes effectively.

Q & A

Q. Basic

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement. The azetidine and pyrrolidine rings exhibit bond angles of ~90° (azetidine) and ~120° (pyrrolidine), with torsional strain in the four-membered azetidine ring .
  • NMR : Key signals include:
    • ¹H NMR : δ 3.5–4.0 ppm (azetidine CH₂), δ 2.8–3.2 ppm (pyrrolidine CH₂).
    • ¹³C NMR : δ 175–180 ppm (dione carbonyls) .
  • MS : ESI-MS typically shows [M+H]⁺ peaks with fragmentation at the sulfonyl group .

What are the potential biological targets or mechanisms of action for this compound based on structural analogs?

Q. Advanced

  • Acetylcholinesterase (AChE) inhibition : The pyrrolidine-2,5-dione moiety mimics acetylcholine’s carbonyl group, enabling competitive binding to AChE’s catalytic site (IC₅₀ ~5 µM in analogs) .
  • GABA-transaminase (GABA-T) inhibition : Sulfonyl and azetidine groups enhance blood-brain barrier penetration, as seen in derivatives with IC₅₀ values <10 µM .
  • Antitumor activity : Azetidine-containing analogs disrupt microtubule assembly (e.g., IC₅₀ = 2.1 µM in HT29 cells) .

How do structural modifications (e.g., substituents on the azetidine or pyrrolidine rings) affect the compound's biological activity?

Q. Advanced

  • Azetidine modifications :
    • Electron-withdrawing groups (e.g., -SO₂) : Increase metabolic stability but reduce solubility.
    • Methyl/methoxy groups : Enhance hydrophobic interactions (e.g., 3-methyl substitution improves AChE binding by 30%) .
  • Pyrrolidine modifications :
    • N-substituents : Bulky groups (e.g., phenylpiperazine) improve receptor selectivity but may introduce toxicity .
  • SAR studies : Use QSAR models to predict bioactivity. For example, logP >2.5 correlates with improved CNS penetration .

What strategies can resolve contradictions in experimental data, such as discrepancies between in vitro and in vivo efficacy?

Q. Advanced

  • Pharmacokinetic profiling : Measure bioavailability (e.g., Cₘₐₓ, AUC) to identify poor absorption or rapid clearance .
  • Metabolite analysis : Use LC-MS to detect active/inactive metabolites (e.g., sulfoxide derivatives with reduced activity) .
  • Species-specific differences : Compare rodent vs. human liver microsome stability; adjust dosing regimens accordingly .

What in vitro and in vivo models are appropriate for evaluating the compound's pharmacological potential?

Q. Advanced

  • In vitro :
    • Enzyme assays : AChE (Ellman’s method) or GABA-T (fluorometric) inhibition .
    • Cell lines : MCF7 (breast cancer) and HT29 (colon cancer) for cytotoxicity (MTT assay) .
  • In vivo :
    • MES/6 Hz seizure models : For anticonvulsant screening (ED₅₀ <50 mg/kg in mice) .
    • Xenograft models : HT29 tumors in nude mice to assess antitumor efficacy (e.g., 40% tumor regression at 10 mg/kg) .

How does the compound's stability under various pH and temperature conditions impact formulation development?

Q. Advanced

  • pH stability :
    • Acidic conditions (pH <3) : Hydrolysis of the sulfonyl group occurs, reducing potency.
    • Neutral/basic conditions (pH 7–9) : Stable for >48 hours .
  • Thermal stability :
    • Degrades above 60°C (TGA data), requiring lyophilization for long-term storage .
  • Formulation strategies : Use cyclodextrin complexes or lipid nanoparticles to enhance aqueous solubility .

What computational methods (e.g., QSAR, molecular docking) predict the compound's interactions with biological targets?

Q. Advanced

  • Molecular docking : AutoDock Vina predicts binding to AChE (ΔG ≈ -9.2 kcal/mol) with hydrogen bonds to Ser203 and π-π stacking to Trp86 .
  • QSAR : 2D descriptors (e.g., topological polar surface area <80 Ų) correlate with blood-brain barrier permeability (r² = 0.89) .
  • MD simulations : Analyze conformational flexibility of the azetidine ring (RMSD <1.5 Å over 100 ns) .

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